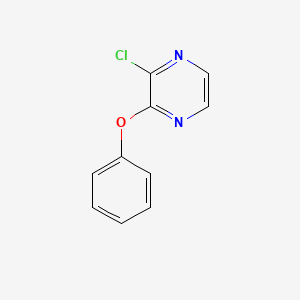![molecular formula C27H27FN2O4 B2865609 2-((1-(3-(4-fluorophenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 441291-74-3](/img/structure/B2865609.png)
2-((1-(3-(4-fluorophenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure, including the arrangement of atoms and bonds.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s precise molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of chemical reactions it undergoes and what products are formed.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Photophysical Properties
- Luminescent Properties and Photo-induced Electron Transfer : Compounds similar to 2-((1-(3-(4-fluorophenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione have been studied for their luminescent properties, particularly focusing on fluorescence spectra data and charge separation energy (Gan, Chen, Chang, & Tian, 2003).
Fluorophores and UV Absorption
- Yellow-Green Emitting Fluorophores : New benzo[de]isoquinoline-1,3-dione yellow-green emitting fluorophores, related to the queried compound, have been synthesized and studied for their photophysical properties in solution, with a focus on photostability (Bojinov & Panova, 2007).
Chemical Reactions and Derivatives
- Enamine-based Reactions : Research into functionally substituted enamines, closely related to the compound , has led to the formation of tetrahydroquinolinone and nicotinonitrile derivatives, showcasing the compound's versatility in chemical synthesis (Moustafa, Al-Mousawi, & Elnagdi, 2011).
Antitumor Activity
- Anticancer Properties : A variant of the compound, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, has demonstrated significant anticancer activities, including inducing cell cycle arrest and apoptosis, highlighting potential applications in cancer research (Mukherjee et al., 2010).
Fluorescent Probes and Histochemical Applications
- Fluorogenic Histochemical Substrates : Derivatives of benzo[de]isoquinoline-1,3-dione have been synthesized and used as fluorogenic substrates for enzyme localization in mammalian tissue sections, indicating its utility in biological and biochemical research (Ivanov et al., 2009).
Solid-State Fluorescence
- Combination with Phosphazene Groups : New fluorophore molecules based on the combination of naphthalimide and phosphazene groups, analogous to the queried compound, were characterized for their photophysical properties, particularly in solid-state fluorescence (Ün, Topal, & Zorlu, 2017).
Organic Light-Emitting Device Applications
- Red-Emissive Fluorophores for OLEDs : Research on 1,8-naphthalimide derivatives, closely related to the compound , has shown promising results for standard-red organic light-emitting device (OLED) applications, indicating its potential in the development of advanced display technologies (Luo et al., 2015).
Fluorimetric Derivatization for Formaldehyde Detection
- Rapid Fluorimetric Derivatization Reagent : Derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione have been synthesized and applied in rapid fluorimetric derivatization for detecting formaldehyde, demonstrating its application in chemical sensing (Dong, Xuezhen, Tang, & Lin, 2016).
Safety And Hazards
This would involve studying the compound’s toxicity, including any health risks associated with exposure to it, and any precautions that should be taken when handling it.
Future Directions
This would involve discussing potential areas for further research, such as new synthetic methods, potential applications, or further studies into the compound’s properties or mechanism of action.
properties
IUPAC Name |
2-[[1-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN2O4/c28-20-7-9-22(10-8-20)34-17-21(31)16-29-13-11-18(12-14-29)15-30-26(32)23-5-1-3-19-4-2-6-24(25(19)23)27(30)33/h1-10,18,21,31H,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKQNXXNUMEKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COC5=CC=C(C=C5)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-(4-fluorophenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

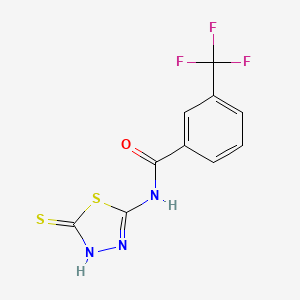
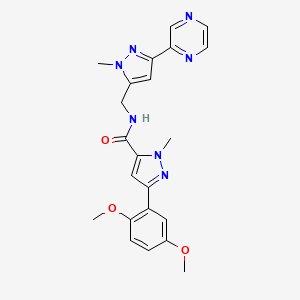
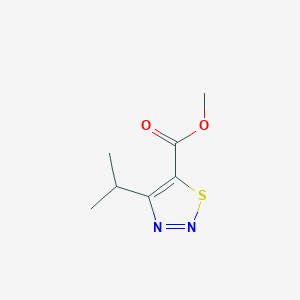
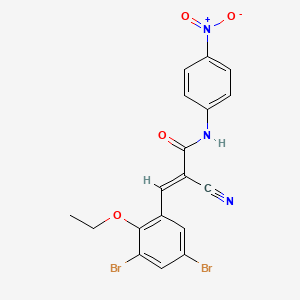
![1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one](/img/structure/B2865532.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2865535.png)
![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2865536.png)
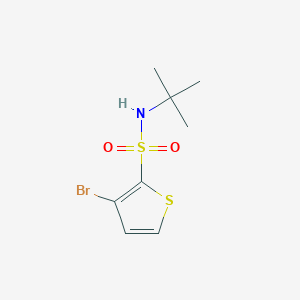
![N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide](/img/structure/B2865538.png)
![N-cyclopentyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2865543.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2865545.png)
![{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine dihydrochloride](/img/structure/B2865546.png)
![N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]but-2-ynamide](/img/structure/B2865548.png)
